molecular formula C8H12N2O2 B8380597 5-Tert-butyloxazole-2-carboxamide

5-Tert-butyloxazole-2-carboxamide

Cat. No.: B8380597
M. Wt: 168.19 g/mol
InChI Key: HXVRWEATINYOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyloxazole-2-carboxamide is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid amide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyloxazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl-substituted acyl chlorides with amines under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyloxazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Tert-butyloxazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Tert-butyloxazole-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylic acid amide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-oxazole-2-carboxylic acid: Lacks the amide group but shares the oxazole ring and tert-butyl substitution.

    5-tert-Butyl-oxazole-2-carboxylic acid methyl ester: Contains a methyl ester group instead of the amide group.

    5-tert-Butyl-oxazole-2-carboxylic acid ethyl ester: Contains an ethyl ester group instead of the amide group.

Uniqueness

5-Tert-butyloxazole-2-carboxamide is unique due to the presence of the amide group, which imparts distinct chemical and biological properties. The amide group enhances the compound’s stability and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-tert-butyl-1,3-oxazole-2-carboxamide

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)5-4-10-7(12-5)6(9)11/h4H,1-3H3,(H2,9,11)

InChI Key

HXVRWEATINYOLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 5-tert-butyl-oxazole-2-carboxylic acid ethyl ester(0.52 g, 2.64 mmol) and NH3 (2.0M solution in MeOH, 6.6 mL, 13.2 mmol) was stirred at RT under N2 for 20 h. The solvents were removed under reduced pressure and the residue was dissolved in EtOAc washed with brine, dried with Na2SO4 and filtered. Removal of the solvents afforded the title compound as a white solid. MS m/z: 169.2 (M+H). Calc'd for C8H12N2O2-168.19
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step One

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